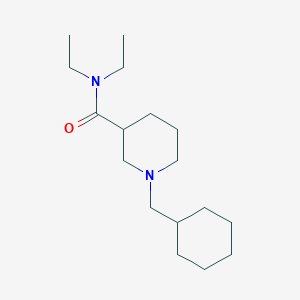
N-benzyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine
Overview
Description
N-benzyl-2-phenyl-N-(3-pyridinylmethyl)ethanamine, commonly known as BPPE, is a chemical compound that belongs to the class of psychoactive substances. BPPE has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction.
Mechanism of Action
BPPE acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It increases the extracellular levels of serotonin in the brain, which leads to anxiolytic and antidepressant effects. BPPE also modulates the activity of the dopamine system, which may contribute to its potential therapeutic effects in addiction and Parkinson's disease.
Biochemical and Physiological Effects:
BPPE has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is involved in neuroplasticity and cognitive function. BPPE has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is involved in the regulation of gene expression and neuronal survival.
Advantages and Limitations for Lab Experiments
BPPE has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. BPPE has also shown good bioavailability and pharmacokinetic properties in animal models. However, BPPE has some limitations for lab experiments. It is not commercially available, and its synthesis requires specialized equipment and expertise. Moreover, BPPE has not been extensively studied in human subjects, and its safety and efficacy in humans are not yet established.
Future Directions
There are several future directions for BPPE research. One potential direction is to investigate its potential therapeutic effects in other neurological disorders such as schizophrenia and bipolar disorder. Another direction is to study the long-term effects of BPPE on neuroplasticity and cognitive function. Moreover, further research is needed to establish the safety and efficacy of BPPE in human subjects and to develop new synthetic methods for BPPE.
Scientific Research Applications
BPPE has shown promising results in various scientific research studies. It has been found to have anxiolytic and antidepressant effects in animal models. BPPE has also been shown to reduce the symptoms of addiction and withdrawal in rats. Moreover, BPPE has been found to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-benzyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-3-8-19(9-4-1)13-15-23(17-20-10-5-2-6-11-20)18-21-12-7-14-22-16-21/h1-12,14,16H,13,15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXJPVSKTOTKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-N-(pyridin-3-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-6-ethoxyphenol](/img/structure/B3851633.png)
![1-[4-(diethylamino)benzyl]-4-piperidinecarboxamide](/img/structure/B3851638.png)
![6-chloro-3-{[(cyclopropylmethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3851648.png)
![N-[3-(dimethylamino)propyl]-N-(4-fluorobenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851654.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol](/img/structure/B3851673.png)
![N-[3-(dimethylamino)propyl]-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3851678.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)
![1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)
![(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3851707.png)
![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851723.png)
